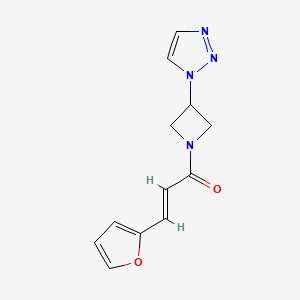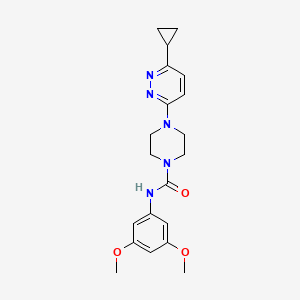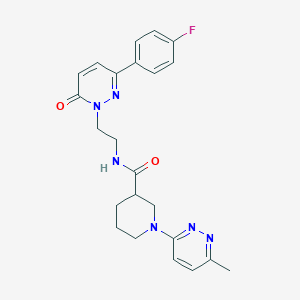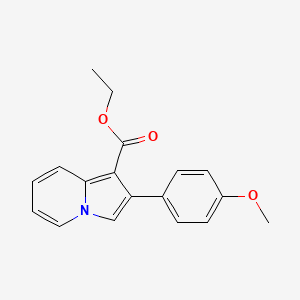![molecular formula C22H23N5O3 B2541945 8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-45-1](/img/structure/B2541945.png)
8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of fused heterocyclic compound. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction, as has been done for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the azidoxime functionality in similar compounds has been formed via the substitution of a chloroxime with sodium azide in ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques. For similar compounds, properties such as density and sensitivity to impact, spark, and friction have been calculated .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel compounds with potential therapeutic applications, demonstrating the interest in developing new chemical entities for various medical conditions.
Anti-Inflammatory and Analgesic Agents : A study by Abu-Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Agents : Bakare (2021) focused on synthesizing nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety, with certain compounds exhibiting potent cytotoxic activities against the MCF-7 cell line, indicating potential as antitumor agents (Bakare, 2021).
Antimicrobial Activities : The development of 1,2,4-triazole derivatives with morpholine moiety as antimicrobial agents was investigated by Sahin et al. (2012), where some derivatives showed good or moderate activity against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Chemical Synthesis and Characterization
Research on the chemical synthesis and characterization of compounds with similar structures to the one indicates a robust interest in exploring the medicinal chemistry potential of these entities.
Novel Synthesis Approaches : Hebishy et al. (2020) described a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against bird flu influenza (H5N1), suggesting the utility of these compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).
Electro-optical Properties : Hsiao et al. (2015) explored the synthesis and electro-optical properties of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units, indicating potential applications in electronic materials and devices (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-30-18-11-9-17(10-12-18)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXANSCSAWZEKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)




![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

